1-azido-2-(methylsulfanyl)benzene
Description
Properties
CAS No. |
108429-46-5 |
|---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Significance of Azide Functionalities in Organic Synthesis and Material Science
The azide (B81097) functional group (–N₃) is a cornerstone of modern organic chemistry, prized for its unique reactivity and versatility. wikipedia.org Organic azides serve as highly efficient precursors to primary amines, which are fundamental building blocks in countless pharmaceuticals and agrochemicals. wikipedia.orgmasterorganicchemistry.com The transformation is often achieved under mild conditions, such as catalytic hydrogenation or Staudinger reduction using phosphines like triphenylphosphine, preserving delicate molecular architectures. wikipedia.orgnih.gov
Perhaps the most celebrated application of azides in recent decades is in the realm of "click chemistry." masterorganicchemistry.com Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the rapid and high-yielding formation of stable 1,2,3-triazole rings from an azide and a terminal alkyne. masterorganicchemistry.com This reaction's reliability and biocompatibility have made it indispensable in drug discovery, bioconjugation, and materials science. Beyond cycloadditions, the thermal or photochemical decomposition of azides generates highly reactive nitrene intermediates, which can undergo a variety of transformations including C-H insertion and rearrangement reactions, enabling the synthesis of complex nitrogen-containing heterocycles. nih.govresearchgate.net
Importance of Organosulfur Moieties Within Aromatic Systems
Organosulfur compounds, particularly those containing a sulfur atom linked to an aromatic ring (aryl thioethers), are ubiquitous in medicinal chemistry, natural products, and materials science. researchgate.netresearchgate.net The thioether moiety is present in numerous FDA-approved drugs, where it can improve pharmacokinetic properties and bioavailability. researchgate.net The sulfur atom's ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) allows for fine-tuning of a molecule's electronic and physical properties. nih.gov
Furthermore, the interaction between a thioether's sulfur atom and an adjacent aromatic ring can lower the molecule's oxidation potential, a property that is significant in the context of biological electron-transfer reactions. researchgate.net In synthetic chemistry, aryl thioethers are stable yet can be manipulated to form new carbon-sulfur or carbon-carbon bonds, serving as key intermediates in the construction of complex molecular frameworks and sulfur-containing heterocycles. digitellinc.comarkat-usa.org Their presence can also direct the regioselectivity of reactions on the aromatic ring, providing crucial control in multi-step syntheses. acs.org
Synergistic Reactivity Derived from the Ortho Substituted Azide and Methylsulfanyl Groups
The placement of the azide (B81097) and methylsulfanyl groups adjacent to one another in 1-azido-2-(methylsulfanyl)benzene gives rise to unique reactivity not observed in isomers where the groups are separated. This synergy is most prominently displayed in intramolecular cyclization reactions, typically initiated by the decomposition of the azide group.
Upon thermal or photochemical stimulation, the azide moiety expels a molecule of dinitrogen (N₂) to form a highly reactive phenylnitrene intermediate. Due to its proximity, the lone pair of electrons on the neighboring sulfur atom can readily attack the electron-deficient nitrene. This intramolecular interaction initiates a cascade that leads to the formation of new heterocyclic ring systems. This type of reaction is a powerful strategy for building complex molecules, such as sulfur-containing heterocycles, in a single, efficient step. For example, related ortho-substituted aryl azides are known to undergo such cyclizations to produce quinolines and other fused heterocycles. organic-chemistry.orgnih.gov The specific products formed from this compound can be influenced by the reaction conditions, offering a versatile route to diverse chemical structures.
Below is a table summarizing key physical and chemical properties of the title compound.
| Property | Value |
| Chemical Name | (2-azidophenyl)(methyl)sulfane |
| Synonym | This compound |
| CAS Number | 108429-46-5 |
| Molecular Formula | C₇H₇N₃S |
| Molecular Weight | 165.22 g/mol |
Table 1: Properties of this compound. Data sourced from LookChem. lookchem.com
The following table presents a representative reaction demonstrating the synthetic utility of this class of compounds.
| Reaction Type | Precursor | Conditions | Product | Yield |
| Electrophilic Cyclization | 1-Azido-2-(2-propynyl)benzene | Br₂, CH₃NO₂, Room Temp | 3-Bromo-4-methylquinoline | 96% |
Table 2: Representative Cyclization of a Related Ortho-Azidoaryl Compound. This reaction highlights the propensity of ortho-azido arenes with adjacent reactive groups to undergo intramolecular cyclization to form heterocyclic systems. Data sourced from J. Org. Chem., 2010. organic-chemistry.org
Current Gaps and Future Prospects in the Fundamental Chemistry of This Compound
Strategic Approaches to Ortho-Functionalized Azidobenzenes
The synthesis of ortho-functionalized azidobenzenes like this compound requires careful strategic planning to control the regioselectivity of the functionalization. The challenge lies in introducing two different substituents at adjacent positions on the aromatic ring. Generally, the synthetic strategy involves either the sequential introduction of the azide (B81097) and methylsulfanyl groups onto a benzene (B151609) precursor or the modification of a pre-functionalized benzene ring. The order of introduction of these groups is a critical consideration, often dictated by the directing effects of the substituents and the reactivity of the intermediates. researchgate.netdiva-portal.orgresearchgate.netrsc.org
A common approach involves starting with a precursor that already contains one of the desired functional groups or a group that can be readily converted into one of them. For instance, a synthetic pathway might commence with an aniline (B41778) derivative, which can be converted to the azide group, or a thiophenol derivative, which can be methylated to form the methylsulfanyl group. The electronic properties of the existing substituent (whether it is electron-donating or electron-withdrawing) will influence the position of the subsequent substitution, making the choice of the initial precursor vital for achieving the desired ortho-isomer.
Introduction of the Azide Moiety
The azide group (–N₃) is a key functional group in this compound. Several methods are available for its introduction onto an aromatic ring.
One of the most common and effective methods for introducing an azide group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by treatment with an azide salt. icrc.ac.irorganic-chemistry.orgresearchgate.netnih.govyoutube.com In the context of synthesizing this compound, this process would start with 2-(methylsulfanyl)aniline.
The reaction proceeds in two main steps:
Diazotization: The primary amine, 2-(methylsulfanyl)aniline, is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (usually 0–5 °C). This reaction converts the amino group (–NH₂) into a diazonium salt group (–N₂⁺). organic-chemistry.orgyoutube.com
Azidation: The resulting diazonium salt is then reacted with a source of azide ions, such as sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen molecule (N₂) to form the aryl azide. masterorganicchemistry.com
The general scheme for this reaction is as follows: Starting Material: 2-(methylsulfanyl)aniline Reagents: 1. NaNO₂, HCl (or H₂SO₄), 0-5 °C; 2. NaN₃ Product: this compound
This method is widely used due to its efficiency and the ready availability of the starting materials.
Another synthetic route involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on a suitably activated aromatic ring with an azide source. masterorganicchemistry.comyoutube.compressbooks.publibretexts.org For the synthesis of this compound, this would typically involve a precursor such as 1-halo-2-(methylsulfanyl)benzene (where the halogen is F, Cl, Br, or I).
The success of this reaction is highly dependent on the electronic nature of the aromatic ring. SNAr reactions are generally favored when the ring is substituted with strong electron-withdrawing groups ortho or para to the leaving group (the halogen). libretexts.org The methylsulfanyl group (–SCH₃) is generally considered to be weakly activating or deactivating, which can make this reaction challenging. However, under forcing conditions (e.g., high temperatures, polar aprotic solvents like DMSO or DMF), the substitution can be achieved.
The reaction can be summarized as: Starting Material: 1-halo-2-(methylsulfanyl)benzene Reagents: NaN₃, polar aprotic solvent (e.g., DMSO, DMF), heat Product: this compound
The reactivity of the halogen follows the general trend F > Cl > Br > I for SNAr reactions, which is opposite to the trend observed in SN2 reactions. masterorganicchemistry.com
In recent years, copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-heteroatom bonds. The copper-catalyzed azidation of arylboronic acids provides a valuable alternative for the synthesis of aryl azides. nih.gov This method could potentially be applied to the synthesis of this compound starting from 2-(methylsulfanyl)phenylboronic acid.
This reaction typically involves the use of a copper(I) or copper(II) catalyst, a ligand, a base, and an azide source. The reaction proceeds through a catalytic cycle that involves the formation of a copper-azide complex, which then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the aryl azide.
A general representation of this reaction is: Starting Material: 2-(methylsulfanyl)phenylboronic acid Reagents: Cu catalyst (e.g., CuI, Cu(OAc)₂), ligand, base, azide source (e.g., NaN₃) Product: this compound
This method offers the advantage of mild reaction conditions and good functional group tolerance. nih.gov
While less common for the synthesis of simple aryl azides, other functional groups can also be displaced by azide ions. For instance, aryl tosylates or sulfonyl chlorides can serve as precursors. The synthesis of 1-azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene (B14598541) has been reported, indicating that a sulfonyl group can be present on an azido-substituted benzene ring. nih.gov The direct displacement of a sulfonate group by azide is a known transformation, although it is more commonly employed for aliphatic systems.
Incorporation of the Methylsulfanyl Functionality
One common method is the methylation of a thiophenol precursor. If the synthesis starts with 2-aminothiophenol, the thiol group can be methylated using a suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base. This would yield 2-(methylsulfanyl)aniline, which can then be converted to the target compound as described in section 2.2.1.
Alternatively, the methylsulfanyl group can be introduced via nucleophilic aromatic substitution on a di-halogenated benzene, followed by the introduction of the azide group. Another approach involves the reaction of a suitable organometallic reagent with a sulfur-containing electrophile.
A Comprehensive Analysis of this compound: Synthesis and Chemical Handling
The aromatic compound this compound is a molecule of interest in synthetic organic chemistry, featuring two distinct functional groups: a reactive azide and a methylsulfanyl (thioether) moiety. The strategic placement of these groups in an ortho configuration on the benzene ring allows for their potential use in the construction of complex heterocyclic systems and as photoaffinity labeling reagents. This article provides a focused examination of the chemical synthesis of this compound, exploring precursor chemistry, reaction optimization, and the critical handling considerations for its intermediates.
Analytical and Spectroscopic Characterization Methodologies for 1 Azido 2 Methylsulfanyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural assignment of 1-azido-2-(methylsulfanyl)benzene, providing detailed information about the hydrogen and carbon atomic environments within the molecule.
¹H NMR: The proton NMR spectrum is used to identify the chemical environment, multiplicity, and integration of the hydrogen atoms. For this compound, the spectrum would display distinct signals for the aromatic protons and the methyl protons of the sulfanyl (B85325) group. The aromatic region would show complex multiplets corresponding to the four protons on the benzene (B151609) ring. Due to the ortho-substitution pattern, these protons are chemically non-equivalent and would exhibit coupling to each other. The methyl group protons (-SCH₃) would appear as a sharp singlet, typically in the range of δ 2.3-2.5 ppm. amazonaws.com The specific chemical shifts of the aromatic protons are influenced by the electronic effects of both the azido (B1232118) (-N₃) and methylsulfanyl (-SCH₃) groups.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals would be expected: six for the aromatic carbons and two for the methylsulfanyl group. The chemical shift of the methyl carbon is anticipated to be in the range of δ 15-20 ppm. amazonaws.com The aromatic carbons would appear between δ 110-150 ppm. The carbon atom directly attached to the azido group (C1) and the carbon attached to the methylsulfanyl group (C2) would have their chemical shifts significantly influenced by these substituents. The azide (B81097) group typically exerts a deshielding effect on the α-carbon to which it is attached. nih.gov
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be employed to confirm the structural assignment. A COSY spectrum would establish the coupling relationships between adjacent aromatic protons, aiding in their specific assignment. An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate the proton signals with the carbon signals to which they are directly attached, confirming the assignment of the -SCH₃ group and each aromatic C-H pair.
Predicted NMR Data for this compound This data is predicted based on analogous compounds, as specific experimental data was not available in the cited literature.
¹H NMR (in CDCl₃)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.4-7.1 | Multiplet | 4H | Aromatic-H |
¹³C NMR (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~140-145 | C-N₃ |
| ~135-140 | C-S |
| ~115-130 | Aromatic C-H |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the IR spectrum provides definitive evidence for its key structural features.
The most characteristic absorption band for this compound is due to the asymmetric stretching vibration (νas) of the azido (-N₃) group. This vibration gives rise to a very strong and sharp peak typically found in the range of 2100-2170 cm⁻¹. researchgate.net For similar aromatic azides, this peak has been observed specifically around 2132 cm⁻¹. researchgate.net The presence of this intense band is a clear indicator of the azide functionality.
Other significant absorption bands include:
Aromatic C-H Stretching: Peaks appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are characteristic of the C-H bonds on the benzene ring.
Aromatic C=C Stretching: Absorptions in the region of 1450-1600 cm⁻¹ correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.
C-S Stretching: The carbon-sulfur bond of the methylsulfanyl group gives rise to a weaker absorption, typically in the range of 600-800 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| ~2130 | Strong, Sharp | Azide (-N₃) | Asymmetric Stretch |
| ~3100-3050 | Medium to Weak | Aromatic C-H | Stretch |
| ~1600-1450 | Medium | Aromatic C=C | Stretch |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. The molecular formula of the compound is C₇H₇N₃S, corresponding to a monoisotopic mass of approximately 165.04 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. A prominent and characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. nist.gov This fragmentation results in the formation of a highly reactive nitrene intermediate, which would be observed as a significant peak at m/z 137 (M-28). This [M-28]⁺ peak is often the base peak in the spectra of aromatic azides.
Further fragmentation of the [C₇H₇S]⁺ ion (m/z 137) could occur through the loss of a methyl radical (•CH₃) to give a fragment at m/z 122, or the loss of a thioformyl (B1219250) radical (•CHS) to yield a fragment at m/z 92. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to four or more decimal places, allowing for the unambiguous confirmation of the elemental composition.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Predicted Ion | Notes |
|---|---|---|
| 165 | [C₇H₇N₃S]⁺ | Molecular Ion (M⁺) |
| 137 | [C₇H₇S]⁺ | Loss of N₂ (M-28), often the base peak |
| 122 | [C₆H₄S]⁺ | Loss of N₂ and •CH₃ |
Advanced Chromatographic Techniques for Purification and Purity Assessment (e.g., GC-MS, HPLC)
Advanced chromatographic techniques are indispensable for the purification and purity assessment of synthesized this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the final product. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would effectively separate the target compound from any starting materials, by-products, or impurities. A UV detector would be used for quantification, as the aromatic ring provides strong chromophores. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of ≥95% is often considered acceptable. sigmaaldrich.comsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is suitable for analyzing volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column (e.g., a nonpolar dimethyl polysiloxane column) based on its boiling point and interactions with the stationary phase. researchgate.net As the compound elutes from the column, it is ionized and analyzed by the mass spectrometer, providing both retention time data for identification and a mass spectrum for structural confirmation. GC-MS is highly effective for identifying trace impurities and confirming the identity of the main component. amazonaws.com
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a single crystal of this compound of sufficient quality could be grown, this technique would provide a wealth of structural information. nih.gov
The analysis would yield exact bond lengths, bond angles, and torsion angles within the molecule. This would confirm the geometry of the benzene ring and the precise orientations of the azido and methylsulfanyl substituents relative to the ring and to each other. For instance, it would reveal the C-S-C bond angle of the methylsulfanyl group and the C-N-N and N-N-N bond angles of the azide group. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as van der Waals forces or π-π stacking, would be elucidated. As of this writing, a crystal structure for this compound is not publicly available. However, crystal structures for related compounds like 1,2-bis(methylsulfanyl)benzene have been reported, providing insight into the solid-state conformation of similar ortho-substituted benzene rings. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample of this compound. This method serves to verify the empirical and molecular formula of the synthesized compound. researchgate.net
The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula, C₇H₇N₃S. For a sample to be considered pure, the experimental values must match the calculated values, typically within a margin of ±0.4%. This analysis confirms that the compound has the correct elemental composition and is free from significant impurities that would alter the elemental ratios.
Theoretical Elemental Composition of C₇H₇N₃S
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage |
|---|---|---|---|---|
| Carbon | C | 12.011 | 84.077 | 50.88% |
| Hydrogen | H | 1.008 | 7.056 | 4.27% |
| Nitrogen | N | 14.007 | 42.021 | 25.43% |
| Sulfur | S | 32.06 | 32.06 | 19.40% |
| Total | | | 165.214 | 100.00% |
Future Research Directions and Translational Perspectives
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of the azide (B81097) group in 1-azido-2-(methylsulfanyl)benzene is central to its synthetic utility, primarily through the generation of a highly reactive nitrene intermediate upon thermal or photochemical decomposition. However, controlling the subsequent reactions of this nitrene is a significant challenge. Future research should focus on developing novel catalytic systems to steer the reaction pathways toward desired products with high selectivity.
Transition metal catalysts, including those based on rhodium, ruthenium, copper, and gold, are well-known to catalyze reactions of azides under milder conditions than thermolysis, often leading to different selectivity. For instance, rhodium and ruthenium catalysts could be explored to promote controlled intramolecular C-H amination, potentially favoring insertion into the methyl group's C-H bonds to form novel five-membered heterocyclic rings. Gold or copper catalysts could be investigated to facilitate intramolecular cyclization onto the aromatic ring, providing a route to phenothiazine-like structures, or to control intermolecular cycloaddition reactions. Furthermore, the development of photocatalytic systems could offer an alternative, energy-efficient method for nitrene generation at ambient temperature, providing enhanced temporal and spatial control over the reaction.
Development of Asymmetric Synthetic Methodologies Utilizing the Compound
While this compound is itself an achiral molecule, it serves as a valuable starting material for the synthesis of chiral, biologically relevant molecules. A significant future direction lies in the development of asymmetric methodologies that utilize this compound to introduce stereocenters with high enantioselectivity.
This can be approached in several ways:
Chiral Catalysis: The intramolecular cyclization reactions can be rendered asymmetric by employing chiral catalysts. Drawing inspiration from asymmetric C-H insertion and cyclopropanation reactions, chiral rhodium or copper complexes could be used to desymmetrize the molecule during the formation of heterocyclic products.
Substrate-Controlled Diastereoselective Reactions: The compound can be reacted with chiral substrates. For example, its azide functionality can undergo a [3+2] cycloaddition with a chiral alkyne to produce a chiral triazole derivative.
Enzymatic Cascades: Biocatalysis offers a powerful tool for asymmetric synthesis. rsc.org Future work could explore enzymatic cascades, for instance, using a styrene (B11656) monooxygenase mimic for asymmetric epoxidation followed by regioselective azidolysis, to create chiral azido (B1232118) alcohols from derivatives of the title compound. rsc.org Such enantioenriched products are precursors to valuable chiral aziridines and amino alcohols. rsc.org
The development of these methods would be a significant step toward producing enantiomerically pure sulfur-containing heterocycles, a scaffold present in numerous pharmaceuticals.
Investigation of Photophysical Properties and Potential Applications in Photochemistry
The photophysical properties of this compound are currently underexplored but hold considerable promise for photochemical applications. Aryl azides are known to be photosensitive, typically undergoing photolysis upon UV irradiation to extrude nitrogen gas (N₂) and generate a nitrene.
Future research should systematically characterize its photophysical behavior, including:
Absorption and Emission Spectroscopy: Determining the UV-Vis absorption spectrum, molar absorptivity, and fluorescence properties. While many aryl azides are non-fluorescent, the substitution pattern could influence these properties.
Transient Absorption Spectroscopy: This technique would be invaluable for detecting and characterizing the short-lived nitrene intermediate formed upon photolysis, providing insight into its reactivity and decay kinetics. mdpi.com
Quantum Yield Measurements: Quantifying the efficiency of the photodecomposition process is crucial for any practical application.
These studies could unlock applications in several areas. The compound could be developed as a photoaffinity label for probing biological systems. Upon irradiation, the generated nitrene can form a covalent bond with nearby biomolecules, allowing for the identification of binding partners. Furthermore, its photosensitivity makes it a candidate for photolithography or as a photoinitiator in polymerization reactions. The photolysis of aryl azides in continuous flow systems has already been shown to be an effective method for preparing heterocyclic compounds like 3H-azepinones. beilstein-journals.org
Expanding the Substrate Scope for the Synthesis of Diverse Heterocyclic Scaffolds
The ortho-positioning of the azide and methylsulfanyl groups makes this compound an ideal precursor for intramolecular cyclization to form a variety of sulfur-containing heterocycles. researchgate.net These scaffolds are prevalent in pharmaceuticals and agrochemicals. researchgate.net A key research avenue is to explore and expand the scope of these cyclization reactions to synthesize a diverse library of heterocyclic compounds.
The reactive nitrene generated from the azide can undergo several intramolecular transformations:
C-H Insertion: Insertion into the methyl C-H bonds would lead to the formation of dihydro-1,3-benzothiazole derivatives.
Electrophilic Attack on Sulfur: While less common, direct attack on the sulfur atom could lead to transient intermediates that rearrange or dimerize.
Cyclization onto the Aromatic Ring: Attack on an adjacent aromatic carbon could initiate the formation of six-membered rings, providing a pathway to phenothiazine (B1677639) precursors. Research on related o-(alkylsulfonyl)benzyl azides has demonstrated the feasibility of cyclization to form dihydrobenzo[b]thiophen-3-amine 1,1-dioxides. researchgate.net
Future work should systematically investigate how reaction conditions (thermal, photochemical, catalytic) and modifications to the core structure influence the reaction outcome. A detailed study of the substrate scope would establish this compound as a versatile building block in synthetic organic chemistry. researchgate.net
| Potential Product Scaffold | Proposed Reaction Pathway | Potential Catalytic System |
|---|---|---|
| Dihydro-1,3-benzothiazoles | Intramolecular C-H insertion into the methyl group | Rh(II) or Ru(II) complexes |
| Phenothiazine Precursors | Intramolecular cyclization onto the benzene (B151609) ring | Lewis acids or photolysis |
| 1,2,3-Triazoles | [3+2] Cycloaddition with alkynes ("Click Chemistry") | Copper(I) or Ruthenium(II) |
| Tetrazoles | [3+2] Cycloaddition with primary amines | No catalyst required |
Design of Derivatives for Advanced Material Science Applications
The unique combination of an azide and a thioether group provides multiple handles for chemical modification, making this compound an attractive platform for designing novel organic materials.
Key derivatization strategies include:
"Click" Chemistry: The azide group is a premier functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." smolecule.com This allows the molecule to be easily and efficiently tethered to polymers, surfaces, or other molecular scaffolds to create functional materials with tailored properties.
Oxidation of the Thioether: The methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. This transformation dramatically alters the electronic properties of the molecule, tuning its polarity, electron-withdrawing character, and hydrogen bonding capabilities. This approach has been used to create potent enzyme inhibitors by modifying a core structure with a methylsulfonyl group. researchgate.net
These derivatives could be explored for applications in material science, such as monomers for sulfur-containing conductive polymers, components in organic light-emitting diodes (OLEDs), or as building blocks for creating porous organic frameworks with potential for gas storage or catalysis. smolecule.com
Integration into Flow Chemistry and Automated Synthesis Protocols
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, offers significant advantages for reactions involving hazardous or unstable compounds. nih.gov The synthesis and subsequent reactions of this compound are prime candidates for integration into flow chemistry protocols.
The key benefits include:
Enhanced Safety: Organic azides can be thermally unstable and potentially explosive in large quantities. Flow reactors utilize only small volumes of the reaction mixture at any given time, drastically minimizing the risk associated with handling these energetic compounds. beilstein-journals.org The same applies to the highly reactive nitrene intermediates formed during their decomposition.
Precise Reaction Control: Flow systems allow for superior control over reaction parameters such as temperature, pressure, and residence time. This precision can be used to improve the selectivity of competing reaction pathways, such as favoring a desired intramolecular cyclization over intermolecular side reactions. nih.gov
Automation and High-Throughput Screening: Flow reactors can be readily automated and coupled with inline analytical techniques (e.g., IR, UV-Vis) for real-time monitoring and optimization. This enables the rapid screening of different catalysts, solvents, and reaction conditions, accelerating the discovery of novel transformations and the expansion of the substrate scope discussed in section 7.4.
Future efforts should focus on developing robust, end-to-end flow syntheses starting from simple precursors to generate this compound and then directly use it in a subsequent flow reactor to synthesize target heterocycles or materials in a safe, efficient, and automated fashion.
Q & A
Q. What are the established synthetic routes for 1-azido-2-(methylsulfanyl)benzene, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via diazotation of a precursor amine. For example, 1-nitro-2-(methylsulfanyl)benzene can be hydrogenated to the corresponding amine, followed by diazotation with sodium nitrite and HCl to yield the azide . Solvent choice (e.g., aqueous vs. organic phases) and temperature control (0–5°C for diazotation) are critical to minimize side reactions like azide decomposition. Purity is confirmed via TLC (e.g., chloroform:methanol 7:3) and NMR spectroscopy (δ 2.5 ppm for methylsulfanyl protons) .
Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?
- NMR : The methylsulfanyl group appears as a singlet at δ ~2.5 ppm (³¹P-decoupled ¹H NMR). Aromatic protons show splitting patterns reflecting substitution (e.g., meta/para coupling).
- IR : The azide group exhibits a sharp peak at ~2100 cm⁻¹ (N₃ stretch), while the C-S bond appears at ~650 cm⁻¹ .
- MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 180.0482 for C₇H₇N₃S) .
Q. What are the key stability considerations for handling this compound in laboratory settings?
The azide group is thermally and photolytically sensitive. Storage at –20°C in amber vials under inert gas (N₂/Ar) is recommended. Avoid exposure to heavy metals or strong acids, which may catalyze explosive decomposition .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the reactivity of this compound in cycloaddition reactions?
The electron-donating methylsulfanyl group activates the benzene ring toward electrophilic substitution, while the azide participates in Huisgen 1,3-dipolar cycloaddition with alkynes. For example, intramolecular cyclization with propargyl derivatives (e.g., 1-azido-2-(2-propynyl)benzene) yields triazoles under Cu(I) catalysis . Computational studies (DFT) suggest the sulfur atom lowers the LUMO energy of the azide, accelerating reaction kinetics .
Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?
Small-molecule X-ray diffraction requires high-quality crystals, often grown via slow evaporation in dichloromethane/hexane. SHELXL refinement (SHELX-97) is used for structure solution, with anisotropic displacement parameters for the azide and methylsulfanyl groups. Twinning or disorder in the azide moiety may require using the TWIN/BASF commands in SHELX .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like cytochrome P450 or bacterial enzymes. QSAR models correlate substituent effects (e.g., replacing methylsulfanyl with sulfone) with antimicrobial activity .
Methodological Notes
- Contradictions in Synthesis : While uses diazotation, employs NaN₃ for azide introduction. The choice depends on substrate compatibility and safety (NaN₃ is highly toxic) .
- Crystallography : SHELX programs dominate refinement, but ORTEP-3 is preferred for graphical representation of thermal ellipsoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
